

Spectroscopic Data for 1-(2-Amino-4-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(2-Amino-4-methylphenyl)ethanone
Cat. No.:	B045005

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(2-Amino-4-methylphenyl)ethanone**. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents high-quality predicted spectroscopic data, supplemented with experimental data from closely related structural analogs. This information is intended to aid researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-(2-Amino-4-methylphenyl)ethanone**.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.65	d	1H	Ar-H (H-6)
~6.70	dd	1H	Ar-H (H-5)
~6.55	d	1H	Ar-H (H-3)
~6.0 (broad)	s	2H	-NH ₂
~2.50	s	3H	-C(O)CH ₃
~2.25	s	3H	Ar-CH ₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~200.0	C=O
~150.0	C-NH ₂
~140.0	C-CH ₃ (Aromatic)
~132.0	Ar-C (C-6)
~120.0	Ar-C (C-1)
~118.0	Ar-C (C-5)
~115.0	Ar-C (C-3)
~28.0	-C(O)CH ₃
~20.0	Ar-CH ₃

Predicted in CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3450-3300	N-H stretch (asymmetric and symmetric)
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic)
~1660	C=O stretch (ketone)
~1620	N-H bend
1600-1450	C=C stretch (aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Assignment
149.08	[M] ⁺ (Molecular Ion)
134.06	[M-CH ₃] ⁺
106.07	[M-COCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of the solid **1-(2-Amino-4-methylphenyl)ethanone** sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
- Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at a concentration of 0.03% v/v.

- Securely cap the vial and vortex until the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]

2. Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H and ^{13}C NMR spectra using standard acquisition parameters on a spectrometer (e.g., 400 MHz or higher).[1]
- A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]

3. Data Processing:

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).
- For ^1H NMR, integrate the area under each peak to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Collect the spectrum over a range of 4000-400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Collect a background spectrum of the clean, empty ATR crystal before running the sample.

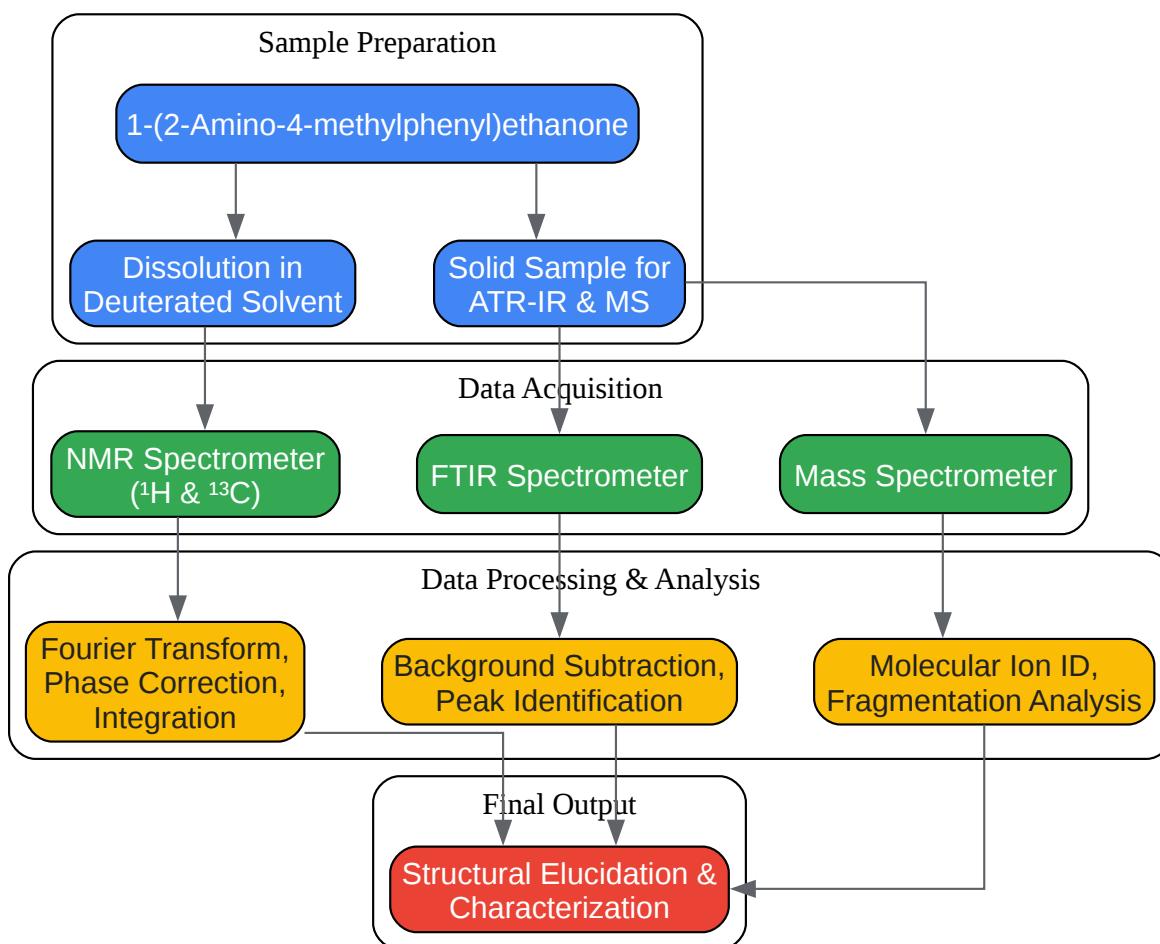
3. Data Processing:

- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction (Electron Ionization - EI):

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).


2. Data Acquisition:

- In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV for EI).
- The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.

3. Data Processing:

- The mass spectrum is generated, plotting the relative intensity of the ions versus their m/z values.
- The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data for 1-(2-Amino-4-methylphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045005#spectroscopic-data-for-1-2-amino-4-methylphenyl-ethanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com